molecular formula C14H26N2O3S B12260143 N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B12260143
M. Wt: 302.44 g/mol
InChI Key: HJGNBDGYUXMLSA-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a compound that features a piperidine ring, an oxane ring, and a cyclopropanesulfonamide group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals

Properties

Molecular Formula

C14H26N2O3S

Molecular Weight

302.44 g/mol

IUPAC Name

N-[1-(oxan-4-ylmethyl)piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C14H26N2O3S/c17-20(18,14-1-2-14)15-13-3-7-16(8-4-13)11-12-5-9-19-10-6-12/h12-15H,1-11H2

InChI Key

HJGNBDGYUXMLSA-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reductive amination of piperidine derivatives with aldehydes or ketones, followed by further functionalization . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The oxane and cyclopropanesulfonamide groups may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both the oxane and cyclopropanesulfonamide groups may enhance its stability and reactivity compared to similar compounds.

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